molecular formula C6H8ClN3O B2382397 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime CAS No. 590410-59-6

5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime

Cat. No. B2382397
CAS RN: 590410-59-6
M. Wt: 173.6
InChI Key: SQVKQHOYAXLRET-FPYGCLRLSA-N
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Description

“5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbaldehyde oxime” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 1,3-Dimethyl-5-phenoxy-4-formylpyrazole was dissolved in methanol, and hydroxylamine hydrochloride was added, and pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime was finally obtained by the reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H7ClN2O, and its molecular weight is 158.59 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 78-79°C, a predicted boiling point of 255.7±35.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Sonogashira-Type Reactions

    5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes were used in Sonogashira-type cross-coupling reactions, leading to various pyrazole derivatives, including pyrazolo[4,3-c]pyridines and 1-phenylpyrazolo[4,3-c]pyridine oxides. This demonstrates its utility as a precursor in the synthesis of complex heterocyclic compounds (Vilkauskaitė, Šačkus, & Holzer, 2011).

  • Crystal Structure Determination

    The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed, revealing insights into the molecular arrangement and interaction, essential for understanding the chemical behavior of these compounds (Xu & Shi, 2011).

Biological Applications

  • Insecticidal Activity: Pyrazole oxime derivatives containing an N-pyridylpyrazole moiety, synthesized from a base structure similar to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime, exhibited significant insecticidal activities against various pests. This indicates potential applications in developing new insecticides (Xiao et al., 2020).

Chemical Synthesis and Modifications

  • Grignard Reagent Addition

    The synthesis of pH-sensitive spin probes was achieved through the conversion of oximes derived from imidazole carbaldehydes, highlighting the flexibility of oxime derivatives in creating specialized chemical sensors (Kirilyuk et al., 2003).

  • Catalytic Synthesis

    Microwave-assisted catalytic synthesis involving cesium- and copper-mediated amination of pyrazole-4-carbaldehydes was explored, underscoring the efficiency of modern synthesis techniques in creating novel pyrazole derivatives (Orrego-Hernández, Cobo, & Portilla, 2015).

  • Synthesis of Pyrazolo[4,3-c]pyridines

    The generation of 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines from 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde showcases the potential of this compound in creating multifaceted heterocyclic structures (Palka et al., 2014).

Future Directions

Further analogue synthesis and structural optimization are well under way to get more active derivatives . This suggests that there is ongoing research in this field, and we can expect new developments and applications in the future.

properties

IUPAC Name

(NE)-N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-4-5(3-8-11)6(7)10(2)9-4/h3,11H,1-2H3/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVKQHOYAXLRET-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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